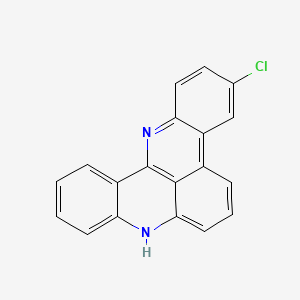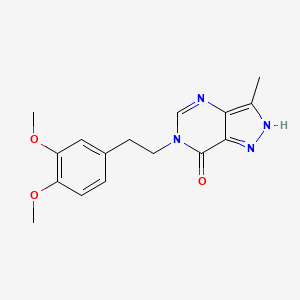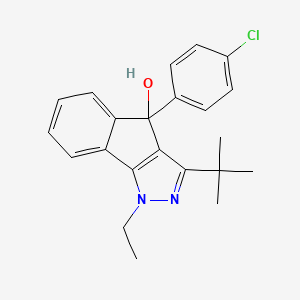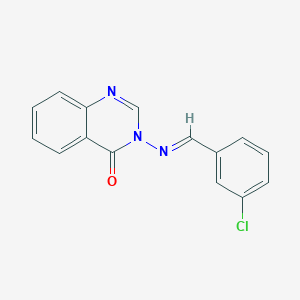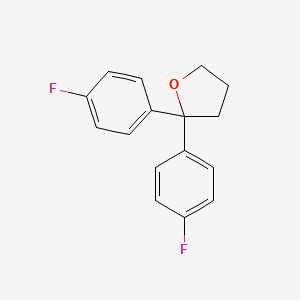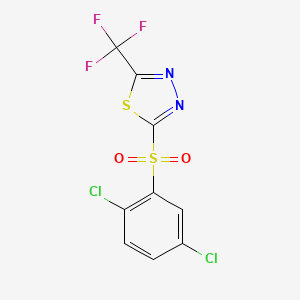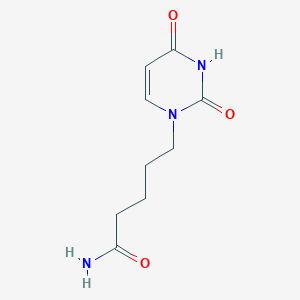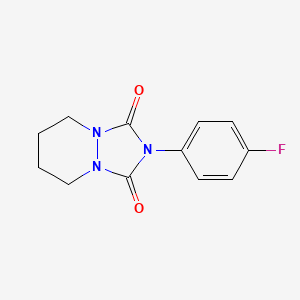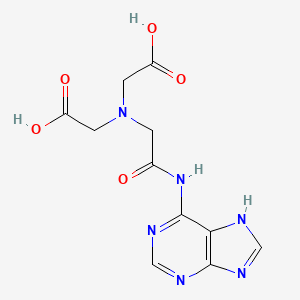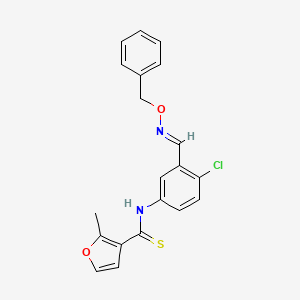
3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- is a complex organic compound that belongs to the class of furancarbothioamides. These compounds are characterized by the presence of a furan ring, a carbothioamide group, and various substituents that can significantly influence their chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carbothioamide Group: This step may involve the reaction of a furan derivative with thiourea or related compounds under specific conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions may target the carbothioamide group or other reducible moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.
Major Products
The major products formed from these reactions will depend on the specific reaction pathways and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- exerts its effects will depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other furancarbothioamides with different substituents. Examples include:
- 3-Furancarbothioamide, N-(4-chloro-3-(((methoxy)imino)methyl)phenyl)-2-methyl-
- 3-Furancarbothioamide, N-(4-bromo-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl-
Properties
CAS No. |
178870-45-6 |
|---|---|
Molecular Formula |
C20H17ClN2O2S |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-[4-chloro-3-[(E)-phenylmethoxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C20H17ClN2O2S/c1-14-18(9-10-24-14)20(26)23-17-7-8-19(21)16(11-17)12-22-25-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,26)/b22-12+ |
InChI Key |
HVZVBIOFVWTMMC-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


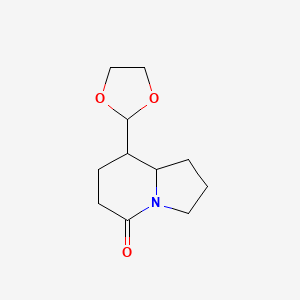
![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
![3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)
